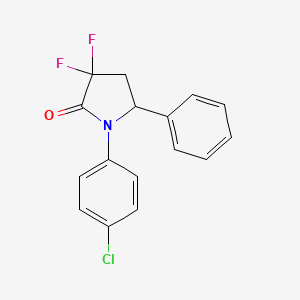
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with difluoroacetophenone under basic conditions to form an intermediate, which is then cyclized to produce the desired pyrrolidinone. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Addition: The compound can also participate in addition reactions with electrophiles, leading to the formation of various adducts.
Scientific Research Applications
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3,3-difluoro-5-methylpyrrolidin-2-one: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)-3,3-difluoro-5-ethylpyrrolidin-2-one: The presence of an ethyl group instead of a phenyl group also results in distinct properties and applications.
1-(4-Chlorophenyl)-3,3-difluoro-5-isopropylpyrrolidin-2-one: The isopropyl group further alters the compound’s characteristics, making it suitable for different applications.
Properties
Molecular Formula |
C16H12ClF2NO |
|---|---|
Molecular Weight |
307.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,3-difluoro-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H12ClF2NO/c17-12-6-8-13(9-7-12)20-14(10-16(18,19)15(20)21)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
UXMBRJXUCDHBJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)C1(F)F)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















